



# Application Notes and Protocols for CP028 (A-CAR028)

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: The following information is based on publicly available data regarding the investigational CAR-T cell therapy A-CAR028, also referred to as **CP028**. As this is an early-stage clinical product, comprehensive dosage, administration, and protocol details are not fully disclosed in the public domain. The information provided herein is intended for research and informational purposes only and does not constitute medical advice or a formal protocol.

#### Introduction

A-CAR028 is an investigational Chimeric Antigen Receptor (CAR) T-cell therapy being evaluated for the treatment of relapsed or refractory Acute Myeloid Leukemia (AML).[1] Developed by AbelZeta Pharma, Inc., and its affiliate Shanghai AbelZeta Ltd., A-CAR028 is currently in Phase 1 clinical development.[1] A clinical trial sponsored by the First Affiliated Hospital of Zhejiang University is underway in China to assess its safety and preliminary efficacy.[1][2]

## **Mechanism of Action (General CAR-T)**

While the specific molecular structure of the A-CAR028 construct is not publicly available, the general mechanism of action for CAR-T cell therapy involves the genetic modification of a patient's own T-cells to express a synthetic receptor (CAR). This receptor enables the T-cells to recognize and bind to a specific antigen present on the surface of tumor cells, leading to their targeted destruction.



A typical CAR construct includes an antigen-binding domain, a transmembrane domain, and intracellular signaling domains. Common co-stimulatory domains used in CARs include CD28 and 4-1BB, which are crucial for enhancing T-cell activation, proliferation, and persistence.[3] The CD3 $\zeta$  signaling domain is essential for initiating the T-cell's cytotoxic activity against the cancer cell.[3]

Below is a generalized diagram representing a CAR-T cell signaling pathway.



Click to download full resolution via product page

Caption: Generalized CAR-T cell signaling pathway upon antigen recognition.

## **Dosage and Administration**

Specific dosage and administration details for A-CAR028 are not publicly available and are likely being determined in the ongoing Phase 1 clinical trial. The administration of CAR-T cell therapies typically involves the following general steps:

- Leukapheresis: Collection of T-cells from the patient.
- CAR-T Cell Manufacturing: Genetic modification of the T-cells to express the CAR, followed by expansion of the CAR-T cell population.
- Lymphodepleting Chemotherapy: Administration of chemotherapy to the patient to create a favorable environment for the infused CAR-T cells.



• CAR-T Cell Infusion: Intravenous infusion of the manufactured A-CAR028 product.

## **Experimental Protocols**

Detailed experimental protocols for A-CAR028 are proprietary. However, based on the clinical trial information for relapsed or refractory AML, key experiments and assessments would likely include:

## **Patient Eligibility**

The ongoing clinical trial (NCT07198867) specifies inclusion and exclusion criteria for patient enrollment. A summary is presented in the table below.

| Inclusion Criteria                                                   | Exclusion Criteria                                                                                                  |
|----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Age 18-75 years                                                      | Acute Promyelocytic Leukemia (APL), Mixed Phenotype Acute Leukemia (MPAL), Acute Undifferentiated Leukemia (AUL)[2] |
| ECOG performance status of 0 or 1                                    | Only extramedullary leukemia[2]                                                                                     |
| Diagnosed with relapsed or refractory AML                            | Severe heart disease[2]                                                                                             |
| Adequate organ function                                              | Autologous or allogeneic hematopoietic stem cell transplantation within 3 months[2]                                 |
| Expected survival of more than 12 weeks                              | Previous treatment with CAR-T cell products[2]                                                                      |
| Uncontrolled active infections (including HBV, HCV, HIV, TP, CMV)[2] |                                                                                                                     |
| Central nervous system involvement[2]                                |                                                                                                                     |

## **Clinical Assessment**

Patients receiving A-CAR028 would be monitored for:

 Safety and Tolerability: Assessment of adverse events, with a particular focus on Cytokine Release Syndrome (CRS) and neurotoxicity, which are common side effects of CAR-T therapy.



- Efficacy: Evaluation of anti-leukemic activity, including rates of complete remission, minimal residual disease (MRD) status, and duration of response.
- Pharmacokinetics: Measurement of the expansion and persistence of A-CAR028 cells in the patient's blood.

The workflow for a typical CAR-T cell therapy clinical trial is illustrated below.



Click to download full resolution via product page

Caption: General experimental workflow for CAR-T cell therapy clinical trials.

# **Quantitative Data**



As of the current date, no public quantitative data from preclinical studies or the ongoing Phase 1 clinical trial of A-CAR028 is available. Data regarding response rates, duration of response, and safety profiles will likely be published upon completion of the clinical trial phases.

## Conclusion

A-CAR028 (**CP028**) is an early-stage investigational CAR-T cell therapy with the potential for treating relapsed or refractory AML. While detailed protocols and quantitative data are not yet publicly available, the ongoing clinical trial will provide crucial information on its safety, dosage, and efficacy. The information presented here is based on the limited available data and general principles of CAR-T cell therapy. For specific and detailed information, direct consultation of forthcoming publications and clinical trial results will be necessary.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A-CAR028 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. CAR-T Mechanism of Action | KYMRIAH® (tisagenlecleucel) [kymriah-hcp.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CP028 (A-CAR028)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669459#cp028-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com